molecular formula C4HCl2NOS B132737 2-Chloro-1,3-thiazole-5-carbonyl chloride CAS No. 148637-74-5

2-Chloro-1,3-thiazole-5-carbonyl chloride

Cat. No.: B132737
CAS No.: 148637-74-5
M. Wt: 182.03 g/mol
InChI Key: GZSJPOBGZMUSPV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-5-carbonyl chloride is a heterocyclic organic compound containing both chlorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with thionyl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, amides, esters, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

2-Chloro-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-thiazole-5-carbonyl chloride involves its reactivity with various biological molecules. The compound can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their function. This interaction is often mediated by the formation of covalent bonds between the carbonyl chloride group and nucleophilic residues in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazole-5-carboxylic acid
  • 2-Chloro-1,3-thiazole-5-carbaldehyde
  • 2-Amino-1,3-thiazole-5-carbonyl chloride

Uniqueness

2-Chloro-1,3-thiazole-5-carbonyl chloride is unique due to its combination of a reactive carbonyl chloride group and a thiazole ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJPOBGZMUSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640406
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148637-74-5
Record name 2-Chloro-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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